molecular formula C7H7BrO B151685 4-Bromobenzyl alcohol CAS No. 873-75-6

4-Bromobenzyl alcohol

Cat. No. B151685
CAS RN: 873-75-6
M. Wt: 187.03 g/mol
InChI Key: VEDDBHYQWFOITD-UHFFFAOYSA-N
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Description

4-Bromobenzyl alcohol is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic and polycyclic aromatic hydrocarbons. It is characterized by the presence of a bromine atom attached to a benzyl alcohol moiety, which makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of 4-Bromobenzyl alcohol derivatives has been explored through various catalytic methods. For instance, a Brønsted acid-catalyzed [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines has been used to construct seven-membered heterocyclic scaffolds with good yields and excellent diastereoselectivities . Additionally, palladium-catalyzed benzannulation with o-bromobenzyl alcohols has facilitated the construction of phenanthrene skeletons, demonstrating the compound's utility in forming multiple carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of 4-Bromobenzyl alcohol derivatives can be complex, as seen in the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde. These monomers have been characterized using various techniques such as FT-IR, NMR, and X-ray crystallography, revealing detailed structural information .

Chemical Reactions Analysis

4-Bromobenzyl alcohol undergoes a range of chemical reactions, including palladium-catalyzed transformations to produce chromenes and indenols , and bromination reactions to yield various brominated aromatic compounds . These reactions are influenced by the presence of substituents on the benzyl alcohol, which can affect the reactivity and selectivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromobenzyl alcohol derivatives have been extensively studied. Schiff base monomers derived from 4-bromobenzaldehyde have been analyzed for their thermal, optical, electrochemical, and fluorescent properties. Techniques such as cyclic voltammetry and UV-Vis measurements have been employed to determine energy levels and band gaps, while fluorescence analyses have provided insights into the photoluminescence properties of these materials .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

4-Bromobenzyl alcohol has been utilized as a novel annulating reagent in the synthesis of polycyclic aromatic hydrocarbons. Using a palladium/electron-deficient phosphine catalyst, o-iodobiphenyls or (Z)-β-halostyrenes have been efficiently coupled with o-bromobenzyl alcohols to produce triphenylenes and phenanthrenes. This process involves deacetonative cross-coupling and sequential intramolecular cyclization, suggesting a mechanism involving the equilibrium of 1,4-palladium migration (Iwasaki, Araki, Iino, & Nishihara, 2015).

Synthesis of Benzyl Chrysanthemates

In the synthesis of benzyl chrysanthemates, such as 4-allylbenzyl, 4-benzylbenzyl, and related compounds, 4-bromobenzyl alcohol played a crucial role. These benzyl alcohols were prepared by various methods including Grignard reactions of appropriately substituted bromobenzenes with formaldehyde (Elliott, Janes, & Pearson, 1967).

Use in Alcohol Protecting Groups

4-Bromobenzyl alcohol derivatives have been used as alcohol protecting groups. Their removal under reductive conditions, coupled with substrate oxidation, produces aldehydes or ketones directly. This process involves 1,5-hydrogen transfer followed by β-fragmentation (Curran & Yu, 1992).

Phosphorylation in Peptide Synthesis

4-Bromobenzyl phosphoramidite reagents have been used for efficient phosphorylation in peptide synthesis. The 4-bromobenzyl group showed greater stability than other halobenzyl groups in certain solvents, making it valuable in synthesizing specific peptides and phosphopeptides (Perich & Johns, 1991).

Eco-Friendly Synthesis of Aromatic Alcohols

Eco-friendly synthesis techniques using biotransformation with Baker’s Yeast have been applied to synthesize aromatic alcohols, including 2-bromobenzyl alcohol. These methods highlight an environmentally conscious approach to producing complex chemical compounds (Saharan & Joshi, 2016).

Domino [Pd]-Catalysis in Drug Synthesis

Domino [Pd]-catalysis involving o-bromobenzyl alcohols has been used for the synthesis of important pharmaceutical compounds, including the antiplatelet drug n-butyl phthalide. This method demonstrates the broad applicability of o-bromobenzyl alcohols in medicinal chemistry (Mahendar & Satyanarayana, 2016).

Analysis of Alcohol Dehydrogenase Complexes

Studies on alcohol dehydrogenase complexes have utilized structures complexed with substituted benzyl alcohols, including p-bromobenzyl alcohol, to understand enzyme interactions and binding conformations (Ramaswamy, Eklund, & Plapp, 1994).

Photoreduction in Different Solvents

4-Bromobenzyl alcohol is a product in the selective photoreduction mechanism of 4-bromobenzaldehyde in different solvents, showcasing its role in chemical transformations influenced by solvent properties (Huang, Peng, Gu, & Zhang, 2015).

Generation of Allyl and Benzyl Anion Equivalents

Substituted silyl ethers of o-bromobenzyl alcohols have been used to transfer allyl and benzyl groups in chemical reactions, playing a significant role in the generation of anion equivalents in organic synthesis (Hudrlik, Hudrlik, & Jeilani, 2011).

Safety And Hazards

4-Bromobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Future Directions

There are ongoing studies on the properties and potential applications of 4-Bromobenzyl alcohol. For instance, a study investigated the role of alcohols as electron donors in UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols . Another study focused on the phase transition and crystal dynamics of 4-Bromobenzyl alcohol . These studies suggest that 4-Bromobenzyl alcohol continues to be a subject of interest in various fields of research.

properties

IUPAC Name

(4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDDBHYQWFOITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236276
Record name 4-Bromobenzyl alcohol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzyl alcohol

CAS RN

873-75-6
Record name 4-Bromobenzyl alcohol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromobenzyl alcohol
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Record name Para-Bromobenzyl Alcohol
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Record name 4-Bromobenzyl alcohol
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Record name 4-bromobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a 100 ml stainless steel autoclave, 6.0 mg (0.01 mmol) of complex 1 and 430 mg (2 mmol) of methyl p-bromobenzoate were added, and the autoclave was purged with nitrogen. Then, 0.5 ml (0.5 mmol) of 1 N MeONa and 1.5 ml of methanol were added thereto. Subsequently, hydrogen was introduced to a pressure of 5.0 MPa, followed by stirring at 80° C. for 16 hours. After cooling to room temperature, the reaction product was analyzed by GC. Merely dibromination of 31% of the substrate occurred which resulted in conversion to methyl benzoate (debrominated product), and p-bromobenzyl alcohol was not detected.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
complex 1
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzyl alcohol
Reactant of Route 2
4-Bromobenzyl alcohol
Reactant of Route 3
4-Bromobenzyl alcohol
Reactant of Route 4
4-Bromobenzyl alcohol
Reactant of Route 5
4-Bromobenzyl alcohol
Reactant of Route 6
4-Bromobenzyl alcohol

Citations

For This Compound
763
Citations
M Hashimoto, Y Monobe, H Terao, H Niki… - … für Naturforschung A, 1998 - degruyter.com
… As an extension of the previous work we investigated 81 Br NQR of 4-bromobenzyl alcohol (pBBA) in the present work, since both compounds are known to be isomorphous [2], The …
Number of citations: 6 www.degruyter.com
X Huang, L Peng, FL Gu, R Zhang - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
… In ethanol solvent, the carbonyl reduction process is favored both in thermodynamics and kinetics, and 4-BBA could be reduced to the product, 4-bromobenzyl alcohol. However, owing …
Number of citations: 3 pubs.rsc.org
R Arshady, A Ledwith - Die Makromolekulare Chemie …, 1978 - Wiley Online Library
… 4-Bromobenzyl alcohol (2) was obtained from Aldrich (mp 75-77C) or prepared as described… 4-Bromobenzyl alcohol(2): A mixture of 94 g (0.4 mol) 1,4-dibromobenzene (l), 9,4 g (0.4 mol…
Number of citations: 21 onlinelibrary.wiley.com
M Mizuno, M Hamada, M Hashimoto, M Harada… - Powder …, 2004 - cambridge.org
A neutron powder diffraction study on the crystal structure of the title compound (p-Br–C6D4–CD2–OD) confirmed that a first-order phase transition at Tt1=229 K accompanied a drastic …
Number of citations: 1 www.cambridge.org
M Uyanik, K Ishihara.*, M Faul, R Crockett - Organic Syntheses, 2003 - Wiley Online Library
2‐Iodoxy‐5‐Methylbenzenesulfonic Acid‐Catalyzed Selective Oxidation of 4‐Bromobenzyl Alcohol to 4‐Bromobenzaldehyde or 4‐Bromobenzoic Acid with Oxone - Uyanik - Major …
Number of citations: 21 onlinelibrary.wiley.com
O Holczknecht, M Cavazzini, S Quici… - Advanced Synthesis …, 2005 - Wiley Online Library
… A water-cooled jacketed vial fitted with a stirring bar was charged with a solution of 4-bromobenzyl alcohol (187 mg, 1 mmol) and n-decane (71 mg, 0.5 mmol, internal standard for GC) …
Number of citations: 63 onlinelibrary.wiley.com
BV Plapp, R Subramanian - Archives of biochemistry and biophysics, 2021 - Elsevier
… Crystals prepared with NAD + and 4-bromobenzyl alcohol also form the abortive complex with NADH. Surprisingly, crystals prepared with NAD + and the strong inhibitor 1H,1H-…
Number of citations: 6 www.sciencedirect.com
JW Perich, RB Johns - Australian Journal of Chemistry, 1991 - CSIRO Publishing
… , di(4-bromobenzyl) N,N-diethylphosphoramidite (2c) was obtained in 98% yield by the treatment of N,N-diethylphosphoramidous dichloride5r6 (lb) with 4-bromobenzyl alcohol, and …
Number of citations: 24 www.publish.csiro.au
A Ghorbani-Choghamarani, G Azadi - Journal of the Iranian Chemical …, 2011 - Springer
… Dibenzyl sulfide and 4-bromobenzyl alcohol were subjected to the oxidation reaction by PVP-H2O2, silica sulfuric acid and a catalytic amount of ammonium bromide in the presence of …
Number of citations: 31 link.springer.com
F Sadri, A Ramazani, A Massoudi… - … Chemistry Letters and …, 2014 - Taylor & Francis
… , we tried to convert 4-bromobenzyl alcohol (1 mmol) to 4-… on the oxidation of 4-bromobenzyl alcohol over nanomagnetic Fe 3 O 4 … We also observed that 4-bromobenzyl alcohol was not …
Number of citations: 97 www.tandfonline.com

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